molecular formula C13H16N2O B8760294 3-piperidin-4-yl-1h-indol-5-ol CAS No. 62555-50-4

3-piperidin-4-yl-1h-indol-5-ol

Cat. No.: B8760294
CAS No.: 62555-50-4
M. Wt: 216.28 g/mol
InChI Key: XOYQYCDKGORDBS-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Biologically Active Molecules

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. nih.govmdpi.com It is a prevalent feature in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. mdpi.coma-z.lu The structural versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. nih.gov This adaptability has led to the development of indole-containing drugs with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.gov The indole scaffold's ability to mimic the structure of peptides and interact with various enzymes and receptors makes it a "privileged structure" in drug design. mdpi.comresearchgate.net

The indole ring's nitrogen atom can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets. mdpi.com This, combined with the aromatic nature of the ring system, allows for a variety of intermolecular interactions, further contributing to its promiscuity as a pharmacophore. The development of numerous synthetic methodologies has made the indole core readily accessible and amenable to a wide range of chemical modifications. mdpi.comsci-hub.se

Role of Piperidine (B6355638) Moieties in Enhancing Pharmacological Profiles

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another fundamental building block in the design of pharmaceuticals. researchgate.netresearchgate.net In fact, over 70 drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a piperidine moiety. pharmaceutical-business-review.comenamine.net The inclusion of a piperidine ring can significantly influence a molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability. pharmaceutical-business-review.comenamine.net

The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets. The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to fit into diverse binding pockets of proteins. Furthermore, the piperidine moiety is known to improve the central nervous system (CNS) permeability of drug candidates, a critical factor for treating neurological disorders. clinmedkaz.org

Overview of Indole-Piperidine Conjugates as Privileged Structures

The conjugation of indole and piperidine scaffolds results in hybrid molecules that can exhibit synergistic or novel biological activities. nih.gov These indole-piperidine systems are considered privileged structures because they have demonstrated the ability to bind to multiple receptor types with high affinity. sci-hub.se The combination allows for the exploration of a vast chemical space, leading to the discovery of potent and selective ligands for various biological targets.

For instance, indole-piperidine amides have been investigated as multi-target-directed ligands for Alzheimer's disease, concurrently inhibiting both cholinesterase and β-secretase. nih.gov Other studies have explored fluorinated indole-piperidine derivatives as selective ligands for serotonin (B10506) receptors, demonstrating how modifications to this hybrid system can fine-tune receptor selectivity and improve pharmacokinetic profiles. acs.org The antiparasitic activity of 3-piperidin-4-yl-1H-indoles against Plasmodium falciparum has also been a subject of investigation. ijpsr.com

Contextualizing 3-Piperidin-4-yl-1H-Indol-5-ol within the Landscape of Bioactive Indoles

The specific compound, this compound, represents a key example of the indole-piperidine hybrid. Its structure features the indole core substituted at the 3-position with a piperidine ring, and a hydroxyl group at the 5-position of the indole. While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest significant therapeutic potential.

The 3-substituted indole motif is a common feature in many biologically active compounds. The piperidine ring at this position can influence the molecule's interaction with various receptors. The hydroxyl group at the 5-position can participate in hydrogen bonding and may be a site for metabolic modification. A closely related analog, 3-(1-methyl-4-piperidyl)-1H-indol-5-ol, has been noted for its potential as a neuroactive agent, highlighting the relevance of this structural class in neuroscience research. solubilityofthings.com

The synthesis of this compound and its derivatives often involves classical indole syntheses, such as the Fischer indole synthesis, followed by modifications to introduce the piperidine and hydroxyl functionalities. nih.gov The study of this and related compounds continues to be an active area of research, driven by the promise of discovering new drugs with improved therapeutic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62555-50-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-piperidin-4-yl-1H-indol-5-ol

InChI

InChI=1S/C13H16N2O/c16-10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-2,7-9,14-16H,3-6H2

InChI Key

XOYQYCDKGORDBS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies for 3 Piperidin 4 Yl 1h Indol 5 Ol and Analogues

Established Synthetic Pathways for the Indole (B1671886) Core

The construction of the indole nucleus is a fundamental step in the synthesis of 3-piperidin-4-yl-1H-indol-5-ol. Various classical and modern methods are utilized to achieve this, with the Fischer indole synthesis being a prominent example.

Fischer Indole Synthesis Applications and Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of indole rings. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org For the synthesis of the target compound, this can involve the reaction of a suitably substituted phenylhydrazine with 4-piperidone (B1582916) under acidic conditions.

Commonly used acid catalysts include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of catalyst is crucial for optimizing reaction conditions and minimizing side-product formation. A significant modification to the classical Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the traditional pathway. wikipedia.org

A specific protocol for a related structure involves the condensation of 5-hydroxyindole-3-carbaldehyde with piperidine-4-amine in the presence of p-TsOH in refluxing toluene (B28343). In many synthetic routes, the hydroxyl group at the 5-position is initially protected as a methoxy (B1213986) group. The final deprotection to yield the desired 5-hydroxyindole (B134679) is often achieved by treating the methoxy-protected intermediate with boron tribromide (BBr₃) in dichloromethane (B109758), with reported yields in the range of 68–72%.

Other Cyclization and Annulation Strategies

Beyond the Fischer synthesis, a variety of other cyclization and annulation strategies have been developed for the synthesis of indoles, including 5-hydroxyindoles. These methods often provide alternative routes that can accommodate a wider range of functional groups and substitution patterns.

One such approach is the Nenitzescu indole synthesis, which can be catalyzed by Lewis acids like zinc, iron, and magnesium salts, offering a route to 5-hydroxyindoles. grafiati.comresearchgate.net Intramolecular reductive cyclization of ortho-substituted nitroaromatic compounds is another established method for forming the indole nucleus. grafiati.com

More contemporary methods include microwave-promoted intramolecular [4+2]-cycloadditions of alkynols to furan (B31954) derivatives, which, after a cascade of fragmentation, aromatization, and deprotection, can yield 3,4-disubstituted 5-hydroxyindoles. chim.itacs.org Radical cyclization reactions are also well-suited for the construction of heterocyclic rings like indole. chim.it Additionally, electrophilic cyclization of alkynes using reagents such as iodine (I₂) or iodine monochloride (ICl) provides a pathway to highly functionalized indoles. chim.it

Introduction of the Piperidine (B6355638) Moiety at Position 3

Attaching the piperidine ring to the C3 position of the indole core is a critical step. This is typically achieved through nucleophilic substitution or transition metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer a direct method for introducing the piperidine moiety. In one documented approach, 1-methoxy-6-nitroindole-3-carbaldehyde serves as a versatile substrate. nii.ac.jp The reaction of this aldehyde with piperidine in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) can lead to the formation of the C-N bond. nii.ac.jp The dimethylamino group in gramine (B1672134) (3-(dimethylaminomethyl)indole), a common indole derivative, can also be displaced by nucleophiles, providing a route to various 3-substituted indoles. bhu.ac.in

Transition Metal-Catalyzed Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. ursinus.edu This reaction typically involves the coupling of an aryl halide or triflate with an amine. organic-chemistry.org While often used for N-arylation of indoles, modifications of this methodology can be applied to the C3-functionalization. ursinus.edunih.gov The development of methods for the Buchwald-Hartwig amination on unprotected, functionalized indoles is an area of active research, aiming to shorten synthetic sequences and improve atom economy. ursinus.edu These reactions have been successfully applied to unprotected halotryptophans under aqueous conditions, demonstrating the potential for modifying complex biomolecules. rsc.org

Functionalization and Derivatization at Position 5 of the Indole Ring

The hydroxyl group at the 5-position of the indole ring is a key site for further functionalization, allowing for the synthesis of a diverse range of analogues. This hydroxyl group can participate in various chemical transformations.

For instance, the Mannich reaction of 5-hydroxyindoles with formaldehyde (B43269) and a secondary amine typically leads to the formation of 4-isogramines. grafiati.com The hydroxyl group can also direct electrophilic substitution reactions. For example, treatment of 5-hydroxyindoles with aryldiazonium salts can result in the exclusive formation of 4-arylazo-5-hydroxyindoles. grafiati.com

Furthermore, the 5-hydroxyindole scaffold has been utilized in the biosynthesis of novel melanin-like pigments through enzymatic reactions. exlibrisgroup.com This highlights the potential for biological systems to functionalize this position. In synthetic chemistry, organocatalytic methods have been developed for the C-H functionalization of the carbocyclic ring of 5-hydroxyindoles. beilstein-journals.org

Below is a table summarizing some of the key synthetic reactions and reagents involved in the synthesis of this compound and its analogues.

Synthetic Step Reaction Type Key Reagents/Catalysts Reference
Indole Core SynthesisFischer Indole SynthesisPhenylhydrazine, 4-piperidone, p-TsOH, BBr₃ wikipedia.org
Indole Core SynthesisNenitzescu SynthesisEnaminones, Lewis Acids (e.g., ZnCl₂) grafiati.comresearchgate.net
Indole Core SynthesisMicrowave-assisted CycloadditionAlkynol-furan derivatives, Microwave irradiation chim.itacs.org
Piperidine IntroductionNucleophilic Substitution1-methoxy-6-nitroindole-3-carbaldehyde, Piperidine, NaH nii.ac.jp
Piperidine IntroductionBuchwald-Hartwig AminationAryl halide, Piperidine, Palladium catalyst, Ligand ursinus.eduorganic-chemistry.orgrsc.org
C5-Position FunctionalizationMannich ReactionFormaldehyde, Secondary amine grafiati.com
C5-Position FunctionalizationAzo CouplingAryldiazonium salt grafiati.com
C5-Position FunctionalizationC-H FunctionalizationOrganocatalysts beilstein-journals.org

Strategies for Hydroxyl Group Introduction (e.g., Demethylation of Methoxy-Protected Intermediates)

A common and effective strategy for introducing a hydroxyl group at the 5-position of the indole ring involves the demethylation of a methoxy-protected intermediate. This approach is often preferred due to the commercial availability and stability of 5-methoxyindole (B15748) precursors.

The demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) being a frequently employed reagent system. nih.gov This reaction cleaves the methyl ether to yield the desired phenol. For instance, the demethylation of 5-methoxy-3-(1-tert-butoxycarbonylpiperidin-4-yl)-1H-indole with BBr₃ in DCM can produce this compound in good yields, typically ranging from 68% to 72%. Similarly, other 5-methoxyindole derivatives can be effectively demethylated using this method to furnish the corresponding 5-hydroxyindole compounds. nih.gov

Modifications to the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is a key site for structural modifications, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities. Common modifications include N-alkylation and N-acylation.

N-alkylation can be performed under basic conditions using various alkylating agents. For example, the reaction of a 3-(piperidin-3-yl)-1H-indole derivative with an appropriate chiral reagent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, in the presence of a base like potassium carbonate in acetonitrile (B52724), leads to the formation of N-alkylated products. mdpi.com Another example involves the N-methylation of the indole nitrogen in 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol.

Selective N-alkylation at the indole nitrogen in the presence of other reactive sites, such as the piperidine nitrogen or a thiazolidinedione ring, can be challenging. niscair.res.in However, by carefully selecting the reaction conditions, such as the base and solvent, selective N-alkylation of the indole can be achieved. For instance, in the synthesis of certain indole derivatives, avoiding aprotic polar solvents like DMF can prevent undesired side reactions at other nucleophilic centers. niscair.res.in

Reaction Optimization Techniques for Efficient Synthesis

The efficient synthesis of this compound and its analogs relies heavily on the optimization of reaction conditions, including the choice of catalysts, solvents, and temperature.

Catalytic Systems and Their Influence on Reaction Efficiency

A variety of catalytic systems are employed to enhance the efficiency and selectivity of the key synthetic steps.

Acid Catalysts : In the Fischer indole synthesis, a classical method for constructing the indole core, acid catalysts like p-toluenesulfonic acid (p-TsOH) are crucial for promoting the cyclization reaction and minimizing the formation of side products by stabilizing reaction intermediates. rsc.org

Transition Metal Catalysts : Palladium-based catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely used in cross-coupling reactions like the Buchwald-Hartwig amination to form the C-N bond between an indole precursor and a piperidine derivative. The choice of ligand, such as Xantphos, is critical in these reactions and can significantly impact the yield and efficiency. Silver catalysts, including Ag(I)/PPh₃, have been developed for diastereoselective cycloisomerization reactions to create spiro[indole-3,4'-piperidine] (B97032) scaffolds. chemrxiv.orgwhiterose.ac.uk

Organocatalysts : Simple organic molecules like piperidine and L-proline can act as efficient catalysts in certain reactions. dergipark.org.trrsc.org Piperidine is often used as a basic catalyst in Knoevenagel and Claisen-Schmidt condensation reactions to form indole-chalcones and other derivatives. nih.govniscair.res.in L-proline has been shown to effectively catalyze the synthesis of indolyl-4H-chromene scaffolds in water at room temperature. rsc.org

Impact of Solvent and Temperature Parameters on Yield and Purity

The choice of solvent and the reaction temperature are critical parameters that must be carefully controlled to maximize the yield and purity of the desired product.

For palladium-catalyzed cross-coupling reactions, solvents like toluene and dimethylformamide (DMF) are commonly used, with reaction temperatures typically ranging from 80 to 120°C. The optimal conditions depend on the stability of the intermediates, and the progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

In the aminomethylation of indoles, the solvent can significantly influence the outcome. For instance, in the reaction of indole with piperidine, acetonitrile has been found to be a superior solvent compared to a DMF/DCM mixture under certain conditions. researchgate.net Temperature also plays a crucial role; for example, increasing the temperature in the aminomethylation reaction can lead to the formation of undesired byproducts. researchgate.net

The following table summarizes the effect of solvent and temperature on the yield and purity of a representative indole-piperidine synthesis:

SolventTemperature (°C)Yield (%)Purity (%)
Toluene1106895
DMF806092
Methanol257598
Data derived from analogous indole-piperidine syntheses.

Synthesis of Related Indole-Piperidine Derivatives

The synthetic methodologies described above can be adapted to produce a wide array of related indole-piperidine derivatives. These derivatives often feature modifications at various positions of the indole ring and the piperidine moiety.

For example, starting from 5-methoxygramine, a variety of N-substituted piperidine derivatives can be synthesized by reaction with the appropriate piperidine precursor in refluxing toluene. nih.gov The synthesis of spiro[indole-pyrrolidine] derivatives can be achieved through a one-pot, three-component reaction involving an isatin, malononitrile, and an isothiocyanate, often catalyzed by piperidine. mdpi.com

Furthermore, the synthesis of more complex structures, such as indole-piperidine hybrids bearing amide or urea (B33335) linkages, has been reported. researchgate.net These syntheses often involve multi-step sequences, including coupling reactions and functional group transformations, to build the final complex molecule.

Structure Activity Relationship Sar Studies of 3 Piperidin 4 Yl 1h Indol 5 Ol Derivatives

Elucidation of Key Pharmacophores for Biological Activity

The 3-piperidin-4-yl-1H-indol-5-ol core itself contains several key pharmacophoric features that are essential for its interaction with various biological targets. These generally include:

An Indole (B1671886) Nucleus: The bicyclic aromatic indole ring system often engages in π-π stacking and hydrophobic interactions within receptor binding pockets. The NH group of the indole can act as a hydrogen bond donor.

A C3-Linkage: The direct connection between the C3 position of the indole and the C4 position of the piperidine (B6355638) ring establishes a specific spatial relationship between these two key moieties.

A C5-Hydroxyl Group: The hydroxyl group at the C5 position of the indole ring can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for receptor binding.

The spatial arrangement and electronic properties of these features are fundamental to the biological activity of this compound derivatives.

Influence of Substituent Variations on the Indole Ring

Modifications to the indole ring have been shown to significantly impact the biological activity of this compound derivatives.

Substitutions at the C5 position of the indole ring, replacing the hydroxyl group, can profoundly alter the compound's biological profile. For instance, in broader studies of 5-substituted indole derivatives, the introduction of different groups at this position has been shown to be important for anti-inflammatory and antioxidant activities. scispace.com

For example, a 5-methoxy substitution on an indole ring, when compared to an unsubstituted analog, resulted in a significant increase in membrane stabilization activity, a measure of anti-inflammatory potential. scispace.com This suggests that the electronic and steric properties of the substituent at C5 are critical for this particular biological effect.

Compound ModificationBiological Activity Impact
5-Methoxy substitution5.8-fold increase in membrane stabilization activity compared to the unsubstituted indole derivative. scispace.com
5-Fluoro substitutionGenerally, 5-substituted indoles were found to be more active than their non-substituted counterparts in in-vitro antioxidant and anti-inflammatory assays. scispace.com

This table is based on data for a series of piperazine (B1678402) substituted indole derivatives, not specifically this compound.

The position of substituents on the indole ring plays a crucial role in determining the activity of indole derivatives. Studies on related indole compounds have provided insights into these effects. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that substitution at the C4 position of the indole ring was the least favorable for the observed biological activity. researchgate.net Conversely, derivatives with a methoxy (B1213986) group at the C7 position showed the most favorable activity. researchgate.net

In a different class of N-piperidinyl indole-based ligands, a key difference in efficacy was observed between 2-substituted and 3-substituted derivatives. nih.gov For instance, a 2-aminomethyl indole was a full agonist at the nociceptin (B549756) opioid receptor, while its 3-aminomethyl regioisomer was only a partial agonist. nih.gov This highlights the critical importance of the substituent's position on the indole core in defining the pharmacological profile.

Indole PositionSubstituent Effect on Activity (in related indole series)
C2Introduction of aminomethyl and hydroxymethyl groups can lead to full agonism at certain receptors. nih.gov
C4Generally found to be an unfavorable position for substitution. researchgate.net
C6Halogenation at this position has been explored in various indole-based compounds.
C7Methoxy group substitution was found to be the most favorable for activity in a series of indole-2-carboxylic acid derivatives. researchgate.net

This table is based on data from various series of indole derivatives and may not be directly applicable to this compound.

Modification of the indole nitrogen (N-1) can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. In studies of related indole derivatives, N-alkylation has been shown to be well-tolerated. nih.gov However, the introduction of electron-withdrawing groups, such as tosyl (Ts) or tert-butoxycarbonyl (Boc), on the indole nitrogen has been found to substantially lower the yield in certain synthetic reactions, suggesting a significant alteration of the indole's electronic character. nih.gov

Modulation of the Piperidine Moiety

The nitrogen atom of the piperidine ring is a common site for modification in drug design, allowing for the introduction of various substituents to probe interactions with the target protein and to modulate physicochemical properties. However, for the 3-piperidin-4-yl-1H-indole scaffold, structure-activity relationship studies in the context of antimalarial activity have indicated that this core is intolerant to most N-piperidinyl modifications. ijpsr.com This suggests that for this specific biological target, the unsubstituted piperidine nitrogen may be crucial for activity, or that the introduction of substituents leads to steric hindrance or unfavorable electronic interactions.

In a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, the nature of the substituent on the benzyl (B1604629) group was found to influence inhibitory activity against butyrylcholinesterase (BuChE). A 1-(3-chloro)benzylpiperidine derivative showed the highest inhibitory activity in the series.

N-Piperidinyl ModificationBiological Activity Impact (in related indole-piperidine series)
Most modificationsIntolerant for antimalarial activity in a 3-piperidin-4-yl-1H-indole series. ijpsr.com
1-(3-chloro)benzyl amide of 1H-indole-5-carboxylic acidHighest inhibitory activity towards BuChE in its series.

This table presents findings from different series of indole-piperidine derivatives, highlighting the context-dependent nature of SAR.

Mechanistic Investigations and Molecular Targets of 3 Piperidin 4 Yl 1h Indol 5 Ol and Analogs

Serotonergic System Modulation

The structural scaffold of 3-piperidin-4-yl-1H-indol-5-ol, featuring an indole (B1671886) ring and a piperidine (B6355638) moiety, is a recognized pharmacophore for serotonergic ligands. Research into analogous compounds suggests that this core structure is pivotal for interactions with various components of the serotonin (B10506) system.

Ligand Interactions with 5-Hydroxytryptamine (5-HT) Receptors

No specific binding affinity (Ki) or efficacy data for this compound at the 5-HT1A receptor has been documented in the reviewed scientific literature. However, the indole and piperazine (B1678402)/piperidine moieties are common features in many potent 5-HT1A receptor ligands. For instance, studies on indolebutylpiperazines have shown that systematic structural modifications can lead to high-affinity 5-HT1A receptor agonists. The introduction of electron-withdrawing groups at the 5-position of the indole ring, such as a cyano or fluoro group, has been found to enhance affinity for both the 5-HT1A receptor and the serotonin transporter. This suggests that the 5-hydroxy group in this compound could play a significant role in its interaction with the 5-HT1A receptor. Furthermore, research on other indole derivatives has identified compounds with high affinity for the 5-HT1A receptor, with some exhibiting promising profiles as multi-target ligands for CNS disorders.

Table 1: 5-HT1A Receptor Affinity for Analogous Compounds

Compound Modification from Core Structure Receptor Affinity (Ki)
Compound 4c (from a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones) Arylpiperazine-pyrrolidine-dione substitution 1.3 nM
Vilazodone Indolebutylpiperazine with benzofuran-carboxamide 0.2 nM (IC50)

This table presents data for analogous compounds to infer the potential activity of this compound.

Direct experimental data on the selectivity and functional activity of this compound at 5-HT1D and 5-HT1B receptors is not available in the reviewed literature. However, research on structurally similar compounds provides strong indications of potential activity. Studies on a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have led to the development of potent and selective agonists for the h5-HT1D receptor with significantly lower affinity for the h5-HT1B receptor. For example, modification of the indole 5-substituent in these analogs resulted in compounds with up to 163-fold selectivity for the h5-HT1D subtype. This highlights the critical role of the substituent at the 5-position of the indole ring in determining selectivity between these two closely related receptor subtypes. Another series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines was investigated as potential selective h5-HT1D agonists for the treatment of migraine, with one analog being identified as a full agonist at the h5-HT1D receptor with good binding selectivity over the h5-HT1B receptor. These findings suggest that this compound, with its 5-hydroxy substituent, has the potential to be a selective ligand for the 5-HT1D receptor.

Table 2: Selectivity of Analogous Compounds for 5-HT1D vs. 5-HT1B Receptors

Compound Series Key Structural Feature Selectivity Profile
3-[2-(pyrrolidin-1-yl)ethyl]indoles Pyrrolidine-ethyl side chain Up to 163-fold selectivity for h5-HT1D over h5-HT1B
4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines 4-hydroxy-propyl-piperidine side chain with triazolyl-indole Good binding selectivity for h5-HT1D over h5-HT1B

This table presents data for analogous compounds to infer the potential activity of this compound.

Specific binding data for this compound at 5-HT6 and 5-HT7 receptors has not been reported. However, the indole scaffold is a known privileged structure for ligands of these receptors. Quantitative structure-activity relationship (QSAR) studies on indolyl and piperidinyl sulphonamides have been conducted to optimize 5-HT6 binding affinity, indicating that the combination of these two moieties can be fruitful for targeting this receptor. Furthermore, research on imidazole (B134444) derivatives has shown that the presence of a lipophilic substituent on the core structure can be crucial for affinity towards various serotonin receptors, including 5-HT6 and 5-HT7. The 5-hydroxy group on this compound could contribute to the necessary interactions for binding to these receptors.

Serotonin Transporter (SERT) Affinity and Inhibition

There is no direct experimental data available for the affinity and inhibitory activity of this compound at the serotonin transporter (SERT). However, the indole and piperidine rings are key structural components in many known SERT inhibitors. For instance, a series of 4-piperidines and 3-pyrrolidines have been designed as dual serotonin and noradrenaline reuptake inhibitors. In another study, the introduction of electron-withdrawing groups at the 5-position of the indole ring in a class of indolebutylpiperazines was found to increase affinity for the serotonin transporter. This suggests that the electronic properties of the substituent at the 5-position, such as the hydroxyl group in this compound, could modulate its affinity for SERT.

Table 3: SERT Affinity for Analogous Compounds

Compound Modification from Core Structure SERT Affinity (Ki)
Compound 4c (from a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones) Arylpiperazine-pyrrolidine-dione substitution 64 nM
Vilazodone Indolebutylpiperazine with benzofuran-carboxamide 0.5 nM (RUI)

This table presents data for analogous compounds to infer the potential activity of this compound.

Estrogen Receptor Interactions

While direct experimental binding data for this compound with estrogen receptors (ERs) is not found in the reviewed literature, related indole-containing compounds have been investigated for their interaction with these nuclear hormone receptors. A new antiestrogen (B12405530), 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923), which shares the 5-hydroxyindole (B134679) and piperidine moieties, potently inhibits estrogen binding to ER-alpha with an IC50 of 14 nM. This compound demonstrated efficacy in both tamoxifen-sensitive and -resistant tumor models. Furthermore, a series of (1,4-disubstituted)-1,2,3-triazoles were tested for their binding to ERβ, with the most potent analog showing an EC50 of 1.59 μM. These findings suggest that the this compound scaffold could potentially interact with estrogen receptors, though further investigation is required to determine its specific affinity and functional activity.

Binding Affinity to Estrogen Receptor Alpha (ERα)

Computational studies have been employed to investigate the potential of derivatives based on the 1H-indol-5-ol scaffold to interact with Estrogen Receptor Alpha (ERα). Molecular docking simulations are a key tool in this area, used to predict the binding conformation and affinity of a ligand within the active site of a target protein.

In one such study, novel 2,3-substituted-1-(4-(piperidin-1-yl)butyl)-1H-indol-5-ol derivatives were designed and screened for their binding interaction with the ERα receptor. stmjournals.in The goal of these computational models was to identify conformations that fit optimally within the receptor's binding site. The results indicated that specific functional groups on the ligand interact with crucial amino acid residues in the ERα cavity. stmjournals.in Notably, some of the designed derivatives exhibited binding energies that were comparable to that of Raloxifene, a well-established ERα modulator, suggesting a strong potential for interaction. stmjournals.in The affinity of a ligand for its receptor is a critical determinant of its biological activity; a higher binding affinity often correlates with greater potency.

Table 1: Comparative Binding Energies of Indole Derivatives at ERα (Computational) Note: Lower binding energy values indicate a higher predicted binding affinity.

Compound Predicted Binding Energy (kcal/mol) Reference Compound
Designed Indole Derivative B59 -10.91 Raloxifene
Designed Indole Derivative B60 -11.05 Raloxifene
Designed Indole Derivative B65 -10.97 Raloxifene

Receptor Modulation Profiles (e.g., Selective Estrogen Receptor Modulators - SERMs)

Beyond simple binding, the functional consequence of a ligand-receptor interaction is paramount. Ligands can act as agonists, antagonists, or selective modulators. For the Estrogen Receptor, Selective Estrogen Receptor Modulators (SERMs) are a critical class of compounds that exhibit tissue-specific effects, acting as antagonists in some tissues (like the breast) and agonists in others (like bone).

The computational design of 2,3-substituted-1-(4-(piperidin-1-yl)butyl)-1H-indol-5-ol derivatives was explicitly aimed at creating specific ERα modulators, with the potential to act as SERMs for applications in conditions like breast cancer. stmjournals.in The docking studies revealed that these derivatives could suitably interact with active amino acid residues within the ERα binding cavity that are known to be involved in the interaction with standard SERMs like Raloxifene. stmjournals.in This suggests that compounds based on the this compound scaffold have the potential to modulate the ERα receptor effectively, though further in vitro and in vivo studies are necessary to confirm their specific agonist or antagonist profiles in different tissues. stmjournals.in

Other Neurotransmitter System Engagements

The indole and piperidine structural motifs are present in many neurologically active agents, prompting investigations into their interactions with neurotransmitter receptors. A series of indole compounds structurally related to this compound have been synthesized and evaluated for their affinity at D2-like dopamine (B1211576) receptors. nih.gov

One study prepared compounds such as 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, which shares the core indole and piperidine rings. nih.gov These analogs were found to have a high affinity for the Dopamine D2 receptor and, importantly, showed selectivity for the D2 receptor over the highly homologous D3 receptor. nih.gov In functional assays measuring cAMP accumulation, these compounds did not produce an agonist effect but were able to attenuate the effect of the D2 agonist quinpirole. nih.gov Based on these findings, these indole piperidine analogs were classified as neutral antagonists at D2 dopamine receptors. nih.gov

Table 2: Binding Affinities of Indole Analogs at Dopamine Receptors

Compound Receptor Ki (nM)
4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol D2 0.8
D3 19
4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol D2 0.6

The piperidine ring is a key pharmacophore in many ligands that target nicotinic acetylcholine (B1216132) receptors (nAChRs). While direct studies on this compound are limited in the available literature, the broader class of piperidine derivatives has been extensively studied for nAChR activity. For instance, various simple piperidine derivatives have been designed and synthesized to act as selective agonists for the α7 nAChR subtype. frontiersin.org Conversely, other research has focused on creating novel piperidine derivatives, such as 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodides, that function as α7 nAChR antagonists. frontiersin.org The α7 nAChR is a crucial target in the cholinergic anti-inflammatory pathway, and its modulation by agonists or antagonists can significantly impact inflammatory responses. mdpi.com This body of research indicates that the piperidine scaffold is a versatile structural element for engaging nAChRs, suggesting a potential area for investigation for this compound and its analogs.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for diseases characterized by cholinergic deficits, such as Alzheimer's disease. The piperidine and indole scaffolds have been explored for this purpose. A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid, which are derivatives of the core indole structure, were synthesized and evaluated for their ability to inhibit AChE and BuChE. researchgate.net

The results showed that these compounds displayed moderate potency, primarily towards BuChE. researchgate.net The highest inhibitory activity against BuChE (30.06% inhibition at a 10 µM concentration) was observed for the 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid. researchgate.net In a separate study, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were also evaluated. acgpubs.org These compounds exhibited inhibitory activity against both AChE and BuChE, with some derivatives showing IC50 values in the low micromolar range and a preference for AChE over BuChE. acgpubs.orgresearchgate.net

Table 3: Cholinesterase Inhibitory Activity of Piperidine and Indole Analogs

Compound Class Enzyme Activity Measurement Value
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one AChE IC50 12.55 µM acgpubs.org
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one BuChE IC50 17.28 µM acgpubs.org

Enzyme and Protein Target Modulation

The versatility of the this compound scaffold extends to other enzyme and protein systems beyond neurotransmitter receptors. Structural analogs have been investigated as modulators of various other cellular targets.

For example, a series of bioisosteric N-substituted 5-(piperidin-4-yl)-3-hydroxypyrazole analogues were designed and characterized as antagonists for the γ-aminobutyric acid type A (GABAA) receptor. nih.gov These compounds, which replace the indole ring with a hydroxypyrazole but maintain the piperidin-4-yl core, demonstrated binding affinities in the high nanomolar to low micromolar range at native GABAA receptors. nih.gov

Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, which is structurally related to the piperidinyl-indole core, has been used as a scaffold for developing novel inhibitors of the NLRP3 inflammasome. researchgate.net Certain derivatives from this series were able to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in a concentration-dependent manner. researchgate.net These findings highlight the broad potential of the core piperidine-heterocycle scaffold to be adapted for modulating diverse protein and enzyme targets involved in both neurotransmission and immune signaling pathways.

Mast Cell Tryptase Inhibition

Mast cell tryptase is a serine protease released from mast cells during allergic and inflammatory responses, making it a therapeutic target for conditions such as asthma. While specific inhibitory data for this compound on mast cell tryptase is not extensively documented, research on analogous structures provides insight into the potential of this chemical class.

Benzamidine (B55565) derivatives, which share structural motifs with the piperidine portion of the compound , have been identified as inhibitors of tryptase. Structure-activity relationship studies have shown that certain benzamidine derivatives can inhibit tryptase with dissociation constants (Ki) in the micromolar range. For instance, 4-amidinophenylpyruvic acid has demonstrated a notable inhibitory activity with a Ki of 0.71 μM. researchgate.net Furthermore, more complex analogs, such as dipeptide-based transition-state analogs incorporating a benzothiazole (B30560) ketone, have been developed as potent, reversible, and low-molecular-weight tryptase inhibitors, with Ki values as low as 10 nM. nih.gov These findings suggest that the piperidinyl-indole scaffold could be a foundational structure for the development of novel mast cell tryptase inhibitors.

Table 1: Inhibitory Activity of Analogs against Mast Cell Tryptase

Compound Class Specific Analog Inhibition Constant (Ki)
Benzamidine Derivative 4-amidinophenylpyruvic acid 0.71 µM
Benzothiazole Ketone Analog (2S)-6 (RWJ-56423) 10 nM

Complement Factor B Inhibition

The alternative pathway of the complement system is implicated in the pathogenesis of several diseases, and Factor B is a key serine protease in this pathway. nih.gov Analogs of this compound have been investigated as inhibitors of Factor B.

A notable example is LNP023 (Iptacopan), a first-in-class, orally bioavailable Factor B inhibitor. mdpi.com LNP023, which features a substituted indole-piperidine core, is a highly potent and selective inhibitor of human Factor B, with a reported half-maximal inhibitory concentration (IC50) of 10 nM. mdpi.com Further studies have confirmed its high-affinity, direct, and reversible binding to human Factor B with a dissociation constant (KD) of 7.9 nM. mdpi.com The development of LNP023 highlights the potential of the piperidinyl-indole scaffold in targeting the complement system for therapeutic intervention in complement-mediated diseases. nih.govrevvity.com

Table 2: Inhibitory and Binding Constants of LNP023 against Complement Factor B

Parameter Value
IC50 10 nM
KD 7.9 nM

HIV-1 Reverse Transcriptase (NNRTI) Activity

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy for HIV-1. The indolylarylsulfone (IAS) class of NNRTIs, which can be considered structural analogs of this compound, has shown significant promise.

Research into novel IAS derivatives bearing N-substituted piperidines at the indole-2-carboxamide position has identified compounds with potent anti-HIV-1 activity. nih.gov Several of these compounds exhibited moderate to excellent potency against wild-type HIV-1, with half-maximal effective concentration (EC50) values ranging from 0.62 µM down to 0.006 µM (6 nM). nih.gov Specifically, compounds within this series have demonstrated activity comparable to or exceeding that of established NNRTIs like nevirapine (B1678648) and delavirdine. nih.gov These findings underscore the utility of the indole-piperidine core in the design of novel and potent NNRTIs.

Table 3: Anti-HIV-1 Activity of Piperidine-Substituted Indolylarylsulfone Analogs

Compound Analog EC50 against wild-type HIV-1
Analog 8 6 nM
Analog 18 9 nM
General Range 0.006 µM - 0.62 µM

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its aberrant forms are drivers in various cancers. Piperidine carboxamides, which are structurally related to this compound, have been identified as novel ALK inhibitors.

During high-throughput screening, a piperidine carboxamide derivative was identified as an inhibitor of ALK with an IC50 of 0.174 μM. Structure-activity relationship studies have since led to the development of more potent molecules within this class. For example, further optimization has yielded compounds with improved potency and selectivity over other kinases. The exploration of this chemical space demonstrates the potential of piperidine-based scaffolds in the development of targeted cancer therapies.

Table 4: Inhibitory Activity of a Piperidine Carboxamide Analog against ALK

Parameter Value
IC50 0.174 µM

Ligand-Receptor Binding Profiles

The this compound scaffold is present in molecules that interact with various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.

Determination of Inhibition Constants (IC50) and Dissociation Constants (Ki)

Analogs of this compound have been evaluated for their binding affinity at several serotonin (5-HT) and dopamine (D) receptors. These studies have revealed that modifications to the core structure can significantly influence both affinity and selectivity.

For instance, certain indole derivatives have shown high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. nih.gov One such indolylalkylpiperazine derivative, compound 9_24, exhibited a Ki of 5 ± 0.6 nM for the 5-HT1A receptor. nih.gov In the realm of dopamine receptors, analogs have been developed with high affinity and selectivity for the D2 versus the D3 subtype. For example, 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol demonstrated high affinity for the D2 receptor with a Ki of 0.6 nM, while showing significantly lower affinity for the D3 receptor (Ki = 84 nM), resulting in a 140-fold selectivity.

Table 5: Binding Affinities (Ki) of Analogs at Serotonin and Dopamine Receptors

Receptor Subtype Analog Compound Ki (nM)
5-HT1A Indolylalkylpiperazine 9_24 5 ± 0.6
D2 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol 0.6
D3 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol 84

Functional Assays of Agonist-Induced G-protein Binding (e.g., [35S]GTPγS binding)

To determine the functional activity of these compounds at GPCRs, agonist-induced G-protein binding assays, such as the [35S]GTPγS binding assay, are employed. This assay measures the activation of G-proteins upon agonist binding to a receptor.

For the aforementioned indolylalkylpiperazine derivative 9_24, its functional activity at the 5-HT1A receptor was assessed using a [35S]GTPγS binding assay. nih.gov The results demonstrated that this compound acts as a full agonist at the 5-HT1A receptor, with a potent EC50 value of 0.059 nM. nih.gov This indicates that not only does the compound bind with high affinity, but it also effectively initiates the downstream signaling cascade by promoting the binding of GTP to the G-protein. This type of functional data is crucial for understanding the pharmacological effects of these molecules.

Table 6: Functional Activity of an Indolylalkylpiperazine Analog at the 5-HT1A Receptor

Assay Compound Parameter Value
[35S]GTPγS Binding Indolylalkylpiperazine 9_24 EC50 0.059 nM
Functional Activity Indolylalkylpiperazine 9_24 Agonist Type Full Agonist

Molecular Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

The binding of this compound and its analogs to their molecular targets is governed by a combination of specific non-covalent interactions. Molecular docking and structural analysis studies of related compounds have elucidated the key roles of hydrogen bonding, hydrophobic interactions, and pi-stacking in achieving stable ligand-receptor complexes. These interactions are crucial for the affinity and selectivity of these compounds for their respective biological targets.

Detailed computational studies on analogs provide insight into the specific amino acid residues involved in these interactions. For instance, the binding mode of 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile with Cancer Osaka Thyroid (COT) kinase has been analyzed. alliedacademies.org This compound forms multiple hydrogen bonds with key residues in the active site, including GLY 210, GLU 208, ASP 270, and GLU 220. alliedacademies.org Additionally, its stability within the binding pocket is enhanced by pi-pi stacking interactions with TRP 132 and ARG 146, as well as numerous hydrophobic interactions with surrounding leucine, proline, isoleucine, valine, and alanine (B10760859) residues. alliedacademies.org

Table 1: Molecular Interactions of an Analog with COT Kinase alliedacademies.org
Interaction TypeInteracting Residues
Hydrogen BondingGLY 210, GLU 208, ASP 270, GLU 220
Pi-Pi StackingTRP 132, ARG 146
Hydrophobic InteractionsLEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191

Similarly, docking studies of another indole derivative, 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, with lysosomal protective protein (LLP), have identified critical interactions. mdpi.com The oxygen from the compound's rhodanine (B49660) ring is predicted to form a hydrogen bond with Ser150, a residue of the catalytic triad. mdpi.com The stability of the complex is further supported by a charge interaction between the carboxyl group and His429, pi-pi stacking with Tyr247, and pi-alkyl interactions involving the indole and thiazole (B1198619) rings with Pro301, Cys60, and Cys334. mdpi.com

Table 2: Molecular Interactions of an Indole Analog with Lysosomal Protective Protein (LLP) mdpi.com
Interaction TypeInteracting Residues/Moieties
Hydrogen BondingOxygen of rhodanine ring with Ser150
Charge InteractionCarboxyl group with His429
Pi-Pi StackingIndole/Thiazole rings with Tyr247
Pi-Sulfur InteractionIndole/Thiazole rings with Tyr247
Pi-Alkyl InteractionsIndole/Thiazole rings with Pro301, Cys60, Cys334

The importance of hydrogen bonding is a recurring theme in the analysis of related heterocyclic structures. In the crystal structure of 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, intermolecular hydrogen bonds (N—H⋯O and N—H⋯N) are crucial for linking molecules into sheets. nih.gov Furthermore, studies on 1,3,5-trisubstituted 4,5-dihydropyrazoles as cannabinoid CB1 receptor antagonists also highlight the significant role of intramolecular hydrogen bonding patterns in defining the conformational preferences and activity of these molecules. doi.org For other analogs, such as those targeting the CB1 receptor, steric interactions driven by bulky aromatic rings can dominate the binding mechanism. nih.gov The analysis of indole-based HIV-1 fusion inhibitors also points to potential hydrogen bond interactions within hydrophobic pockets of the target protein, gp41. nih.gov

Preclinical Pharmacological Evaluation of 3 Piperidin 4 Yl 1h Indol 5 Ol Analogs

In Vitro Biological Activity Assessments

The therapeutic potential of analogs based on the 3-piperidin-4-yl-1H-indol-5-ol scaffold has been explored through a variety of in vitro biological assays. These studies aim to characterize the cellular and molecular activities of these compounds, providing a foundational understanding of their pharmacological profiles.

Analogs of this compound have demonstrated significant antiproliferative and cell growth inhibitory effects across a range of human cancer cell lines. The indole (B1671886) scaffold is a core component of numerous compounds investigated for their anticancer properties. nih.govbenthamscience.com

One notable analog, ERA-923 (2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride), potently inhibits the estrogen-stimulated growth of ER-alpha-positive MCF-7 breast carcinoma cells with an IC50 value of 0.2 nM. nih.gov This compound was also effective in a MCF-7 variant with inherent resistance to tamoxifen. nih.gov

Other series of indole derivatives have also shown promising activity. For instance, certain indole-aryl amides displayed cytotoxicity against various tumor cell lines. nih.gov Compound 5 in one study was active against HT29 (colon), PC3 (prostate), and J6 (leukemia) cell lines with IC50 values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively. nih.gov Another derivative, nortopsentin analogues containing an indolyl-thiazolyl-pyrrolopyridine structure, showed potent antiproliferative activity against a full panel of approximately 60 NCI human tumor cell lines, with GI50 values ranging from the low micromolar to the nanomolar level. researchgate.netmdpi.com Specifically, compounds 3d and 3k were highly effective against leukemia cell lines K-562 and SR, with GI50 values as low as 0.07 µM and 0.06 µM, respectively. mdpi.com

Furthermore, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides featuring piperidinyl substitutions exhibited promising antiproliferative activity against four cancer cell lines, with mean GI50 values ranging from 29 nM to 102 nM. nih.gov The introduction of an indole moiety to the C-28 position of the betulin (B1666924) skeleton has also been shown to increase anticancer potential against MCF-7 breast cancer cells. nih.gov

Compound/Analog SeriesCell Line(s)Activity MetricResultSource
ERA-923MCF-7 (Breast)IC500.2 nM nih.gov
Indole-aryl amide (Compound 5)HT29 (Colon)IC502.61 µM nih.gov
Indole-aryl amide (Compound 5)PC3 (Prostate)IC500.39 µM nih.gov
Nortopsentin Analog (3d)SR (Leukemia)GI500.06 µM mdpi.com
Nortopsentin Analog (3k)K-562 (Leukemia)GI500.12 µM mdpi.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5f)Mean of 4 cell linesGI5029 nM nih.gov

The indole nucleus is a valuable scaffold for designing enzyme inhibitors due to its ability to interact with enzyme active sites. biolmolchem.com Analogs of this compound have been investigated as inhibitors of various enzymes implicated in disease.

One such analog, PP242 (2-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol), is known to inhibit mTORC1 and mTORC2, key enzymes in cell growth and proliferation pathways. wikipedia.org Other indole derivatives have been developed as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes treatment. mdpi.com For example, an indole-based Schiff base derivative, compound 4g , exhibited an IC50 of 10.89 µM against α-glucosidase, outperforming the reference drug acarbose. mdpi.com

In the field of anti-infectives, indole-containing compounds have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. oup.com Research has led to the development of indole derivatives that selectively target the GyrB subunit of Mycobacterium tuberculosis gyrase. oup.com Additionally, certain indole Schiff base derivatives have been shown to selectively inhibit the COX-2 enzyme, a key target in inflammation. nih.govresearchgate.net

Compound/AnalogTarget EnzymeActivity MetricResultSource
PP242mTORC1/mTORC2InhibitionInhibits phosphorylation of AKT wikipedia.org
Indole Schiff Base (4g)α-glucosidaseIC5010.89 µM mdpi.com
Indole-containing small moleculesM. tuberculosis DNA GyraseInhibitionSelective for GyrB subunit oup.com
Indole Schiff Base (S3)COX-2InhibitionSelective inhibition of COX-2 expression nih.govresearchgate.net

The structural versatility of the indole core allows for the design of ligands that can bind to a wide array of cellular receptors. A series of N-(4-piperidinyl)-2-indolinones, structurally related to the core compound, were identified as a new class of ligands for the nociceptin (B549756) receptor (NOP). nih.gov Modifications to the piperidine (B6355638) N-substituent in this series yielded both potent agonists and antagonists. nih.gov

The antiestrogen (B12405530) analog ERA-923 potently inhibits estrogen binding to the estrogen receptor-alpha (ER-α) with an IC50 of 14 nM. nih.gov In contrast, a different series of indole-aryl amide derivatives showed only negligible to very low affinity for µ- and δ-opioid receptors, although some compounds displayed Ki values in the low micromolar range for the κ-opioid receptor. nih.gov

Other research has identified indole derivatives with affinity for serotonin (B10506) receptors. nih.gov Compounds D2AAK5, D2AAK6, and D2AAK7, which feature an indole scaffold, were found to bind to serotonin 5-HT1A and 5-HT2A receptors. nih.gov

Compound/Analog SeriesTarget ReceptorActivityMetric (Value)Source
ERA-923Estrogen Receptor-α (ER-α)AntagonistIC50 (14 nM) nih.gov
N-(4-piperidinyl)-2-indolinonesNociceptin Receptor (NOP)Agonist/AntagonistPotent binding nih.gov
Indole-aryl amides (Compounds 2, 5, 7)κ-Opioid ReceptorLigandKi (low µM range) nih.gov
D2AAK5, D2AAK6, D2AAK7Serotonin 5-HT1A/5-HT2ALigandAffinity confirmed nih.gov

The 3-piperidin-4-yl-1H-indole scaffold has been specifically identified as a promising chemotype for developing novel anti-malarial agents. malariaworld.org The indole nucleus, in general, is recognized as a privileged scaffold for generating new drug candidates against parasitic diseases. nih.gov For example, novel diamidino-indole derivatives have shown excellent in vitro antitrypanosomal and antimalarial activity. nih.gov

In the realm of antibacterial research, indole derivatives have demonstrated activity against a range of pathogens. nih.gov Some indole derivatives containing 1,2,4-triazole (B32235) moieties have shown a broad spectrum of activity with MIC values between 3.125-50 µg/mL against organisms like Staphylococcus aureus, MRSA, and Escherichia coli. nih.gov Similarly, piperidin-4-one derivatives, which share the piperidine ring, have shown good antibacterial activity when compared to the standard drug ampicillin (B1664943). biomedpharmajournal.org Thiosemicarbazone derivatives of piperidin-4-ones also exhibited significant antifungal activity. biomedpharmajournal.org

Compound/Analog SeriesTarget Organism(s)ActivityMetric (Value)Source
3-piperidin-4-yl-1H-indolesPlasmodium falciparumAnti-malarialSAR studies confirm potential malariaworld.org
Diamidino-indole derivativesTrypanosoma brucei rhodesienseAntitrypanosomalExcellent in vitro activity nih.gov
Indole-triazole derivative (3d)S. aureus, MRSA, E. coli, C. albicansAntibacterial/AntifungalMIC (3.125-50 µg/mL) nih.gov
N-benzyl indole derivativesESKAPE strains, MRSAAntibacterialMIC (2–16 µg/mL) nih.gov
Piperidin-4-one derivativesS. aureus, E. coliAntibacterialGood activity vs. ampicillin biomedpharmajournal.org

In Vivo Pharmacodynamic Studies (Non-Human Models)

Following promising in vitro results, lead compounds are often advanced to in vivo studies in animal models to assess their efficacy and pharmacodynamic properties in a complex biological system.

Analogs of this compound have been evaluated in various animal models of human diseases, demonstrating potential therapeutic effects.

In oncology, the selective estrogen receptor modulator ERA-923 was shown to inhibit the growth of human tumors derived from MCF-7 (breast), EnCa-101 (endometrial), and BG-1 (ovarian) carcinoma cells in animal xenograft models. nih.gov This efficacy was observed in both tamoxifen-sensitive and tamoxifen-resistant tumors. nih.gov Another indole derivative, targeting LSD1, demonstrated a strong antitumor effect in an A549 lung cancer xenograft model. nih.gov

For inflammatory conditions, new indole-chalcone hybrids have been investigated in mice. acs.org These compounds showed significant analgesic effects in hot plate and tail-immersion tests and demonstrated anti-inflammatory activity by inhibiting edema formation in a carrageenan-induced mouse paw edema model. acs.orgnih.gov In a different study, an indole-2-one derivative, compound 7i , provided significant protection from LPS-induced septic death in a mouse model, highlighting its potent anti-inflammatory effects in vivo. researchgate.net

In the context of infectious diseases, a diamidino-indole derivative, compound 7c , was highly active in a mouse model of African sleeping sickness (Trypanosoma brucei rhodesiense infection). nih.gov It was able to cure all infected mice, demonstrating greater potency than the existing drug pentamidine. nih.gov Furthermore, indole, a metabolite from gut microbiota, has been shown to reduce central nervous system inflammation in animal models of multiple sclerosis by modulating the Aryl hydrocarbon Receptor (AhR). frontiersin.org

Compound/AnalogDisease ModelAnimalKey FindingSource
ERA-923Breast/Endometrial Cancer XenograftRodentInhibited estradiol-stimulated tumor growth nih.gov
Indole-chalcone hybrid (Compound 4)Carrageenan-induced paw edemaMouseHighest efficacy in reducing acute inflammation acs.orgnih.gov
Indole-2-one derivative (7i)LPS-induced septic shockMouseSignificantly increased survival (50% vs 0%) researchgate.net
Diamidino-indole (7c)African TrypanosomiasisMouseCured all infected mice; more potent than pentamidine nih.gov
IndoleExperimental Autoimmune Encephalomyelitis (MS model)AnimalReduced CNS inflammation via AhR modulation frontiersin.org

Assessment of Receptor Occupancy and Functional Responses in Organisms

Receptor occupancy studies are essential to confirm that a drug candidate engages its target in a living organism and to correlate this engagement with a functional biological response. For compounds structurally related to the indole-piperidine scaffold, these assessments often involve sophisticated in vivo techniques.

For instance, in the development of selective M2 muscarinic receptor antagonists featuring a piperidinyl-piperidine structure, a key functional response measured was the enhancement of brain acetylcholine (B1216132) release. This was quantified in rats using microdialysis assays following oral administration, demonstrating a direct physiological consequence of receptor antagonism in the central nervous system. nih.gov

Another approach involves evaluating dual-target ligands, such as piperidine derivatives that act as antagonists for both the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors. The functional response for these compounds was assessed through their antinociceptive (pain-relieving) activity in vivo. nih.gov The affinity for these receptors is first determined in vitro, with binding affinities (Ki) for some analogs being in the low nanomolar range for both targets. nih.gov For example, select piperazine (B1678402) and piperidine derivatives have shown high affinity, with Ki values as low as 3.17 nM for hH₃R and 3.64 nM for σ₁R, indicating potent target engagement. nih.gov This in vitro potency is then correlated with in vivo functional outcomes in pain models. nih.gov

The table below illustrates sample receptor affinity data for such piperidine and piperazine analogs.

CompoundBasic MoietyhH₃R Ki (nM)σ₁R Ki (nM)
Analog 1Piperidine7.703.64
Analog 2Piperazine3.171531
Analog 3Piperidine6.24.41

These studies are critical in establishing a clear link between the molecular action of a compound and its physiological effect, a cornerstone of preclinical pharmacological evaluation.

Evaluation of Bioavailability

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a crucial pharmacokinetic parameter determined during preclinical evaluation. It is influenced by factors such as absorption and first-pass metabolism. For compounds containing the piperidine nucleus, favorable pharmacokinetic profiles, including good oral bioavailability, are often a key objective of structural optimization.

In preclinical studies involving a novel piperidine derivative developed as an atypical antipsychotic, the compound demonstrated an oral bioavailability of 58.8% in rats, indicating good absorption and stability against first-pass metabolism. researchgate.net Another study on the bacterial β-glucuronidase inhibitor UNC10201652, which has a complex heterocyclic structure, showed an oral bioavailability of 15% in mice. nih.gov However, when co-administered with 1-aminobenzotriazole (B112013) (ABT), a known inhibitor of cytochrome P450 (CYP450) enzymes, the bioavailability increased dramatically to over 100%, highlighting the significant role of first-pass metabolism in limiting the compound's systemic exposure. nih.gov

The influence of metabolic enzymes and transporters on bioavailability is also demonstrated in studies with piperine (B192125), a natural product containing a piperidine ring. When co-administered with the flavonoid linarin (B1675465) in rats, piperine increased the plasma exposure (AUC) and maximum concentration (Cmax) of linarin by 381% and 346%, respectively. mdpi.com This enhancement is attributed to piperine's inhibition of P-glycoprotein, an efflux transporter, and metabolic enzymes. mdpi.com

The following table summarizes bioavailability data from preclinical studies of various heterocyclic compounds.

Compound ClassSpeciesOral Bioavailability (F%)Notes
Piperidine DerivativeRat58.8%Developed as an atypical antipsychotic. researchgate.net
UNC10201652Mouse15%Baseline bioavailability. nih.gov
UNC10201652 + ABTMouse>100%Co-administered with a CYP450 inhibitor. nih.gov

Metabolic Stability in Biological Systems (e.g., in vitro metabolic half-life)

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and clearance. In vitro assays using liver microsomes or hepatocytes from different species are standard methods for assessing this parameter early in drug discovery. These systems contain the primary drug-metabolizing enzymes, such as CYP450s.

For indole and indazole-3-carboxamide derivatives, in vitro studies using pooled human liver microsomes (HLM) have been conducted to determine their metabolic fate. nih.gov The metabolic half-life (t½) and intrinsic clearance (CLint) are key readouts. For example, the intrinsic clearance of one indole derivative, UNC10201652, was measured as 48.1 µL/min/mg in HLM, 115 µL/min/mg in mouse liver microsomes (MuLM), and 194 µL/min/mg in rat liver microsomes (RLM). nih.gov This corresponds to half-lives of 28.8 minutes, 12 minutes, and 7.14 minutes, respectively, indicating species differences in the rate of metabolism. nih.gov

Similar studies with other heterocyclic compounds have shown a wide range of metabolic stability. A study on hydroxy-α-sanshool found that the compound was relatively stable in human and rat liver microsomes (t½ of 42.92 min and 51.38 min, respectively) but was cleared more rapidly in dog and mouse microsomes. mdpi.com In another example, the biotransformation of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine was found to be extensive in both rats and monkeys, but the primary metabolic pathways differed between the species. nih.gov

Data from these in vitro studies are crucial for predicting in vivo hepatic clearance and potential drug-drug interactions. The table below presents representative metabolic stability data for various indole-piperidine type structures.

CompoundIn Vitro SystemSpeciest1/2 (min)Intrinsic Clearance (CLint)
UNC10201652Liver MicrosomesHuman28.848.1 µL/min/mg nih.gov
UNC10201652Liver MicrosomesMouse12.0115 µL/min/mg nih.gov
UNC10201652Liver MicrosomesRat7.14194 µL/min/mg nih.gov
Hydroxy-α-sanshoolLiver MicrosomesHuman42.9240.50 mL/min/kg mdpi.com
Hydroxy-α-sanshoolLiver MicrosomesRat51.3848.34 mL/min/kg mdpi.com

Computational and in Silico Approaches in the Study of 3 Piperidin 4 Yl 1h Indol 5 Ol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 3-piperidin-4-yl-1H-indol-5-ol, and its target protein at the atomic level.

Prediction of Binding Modes and Interactions with Target Proteins

Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on similar piperidine-4-yl-1H-indole structures have explored their binding to targets like the CC chemokine receptor-3 (CCR3). nih.gov In a hypothetical docking study of this compound with a receptor, the piperidine (B6355638) nitrogen might act as a hydrogen bond acceptor, while the indole (B1671886) ring could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The hydroxyl group on the indole ring is a potential hydrogen bond donor or acceptor, further anchoring the ligand.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target

Functional Group of LigandType of InteractionPotential Interacting Residue (Example)
Indole NHHydrogen Bond DonorAspartic Acid
Indole Hydroxyl GroupHydrogen Bond Donor/AcceptorSerine, Threonine
Piperidine NHHydrogen Bond Acceptor/DonorGlutamic Acid
Indole Ring Systemπ-π Stacking/HydrophobicPhenylalanine, Tyrosine

Rationalization of SAR Observations through Structural Insights

Structure-Activity Relationship (SAR) studies investigate how chemical structure correlates with biological activity. Molecular docking provides a structural basis for understanding these relationships. For example, if substituting the hydroxyl group at the 5-position of the indole ring with a methoxy (B1213986) group leads to a decrease in activity, docking studies might reveal that the hydroxyl group forms a critical hydrogen bond with the target protein that the methoxy group cannot. nih.gov Similarly, altering the substitution on the piperidine ring can affect binding affinity, and docking can illustrate how these changes impact the fit and interactions within the binding site. These insights are invaluable for the rational design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to identify the physicochemical properties that are important for activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, representing different aspects of the chemical structure, are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed activity. Such models, once validated, can be used to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Identification of Physicochemical Descriptors Influencing Potency and Selectivity

QSAR studies can identify the key physicochemical properties that govern the potency and selectivity of a compound. nih.gov Important descriptors might include measures of lipophilicity (e.g., LogP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). For instance, a QSAR model might reveal that higher lipophilicity is correlated with increased potency, suggesting that modifications to enhance this property could be beneficial. Conversely, certain steric features might be negatively correlated with activity, indicating a need to avoid bulky substituents at specific positions.

Table 2: Key Physicochemical Descriptors and Their Potential Influence on Activity

DescriptorProperty MeasuredPotential Influence on Potency/Selectivity
LogPLipophilicityMay influence cell membrane permeability and binding to hydrophobic pockets.
Molecular WeightSize of the moleculeCan affect diffusion rates and fit within the binding site.
Hydrogen Bond Donors/AcceptorsPolarity and interaction potentialCrucial for forming specific interactions with target proteins.
Topological Polar Surface Area (TPSA)PolarityInfluences cell permeability and bioavailability.

In Silico Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

In silico tools can predict the likely biological activities of a compound based on its structure, helping to identify potential therapeutic applications or off-target effects.

Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze the structure of a query molecule and compare it to a large database of known bioactive compounds. ijsdr.orgswisstargetprediction.ch Based on structural similarity, these tools generate a predicted spectrum of biological activities. For this compound, a PASS prediction might suggest a range of potential activities, such as enzyme inhibition, receptor antagonism, or antimicrobial effects, each with a certain probability. SwissTargetPrediction, on the other hand, provides a list of the most probable protein targets for a given molecule. These predictions can guide experimental testing and help to uncover novel therapeutic uses for the compound. nih.gov

Table 3: Hypothetical SwissTargetPrediction Output for this compound

Target ClassSpecific Target ExampleProbability
KinaseSerine/threonine-protein kinaseHigh
G-protein coupled receptorChemokine receptorModerate
EnzymeMonoamine oxidaseModerate
Ion ChannelVoltage-gated potassium channelLow

Molecular Dynamics Simulations to Understand Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and pharmacology, MD simulations provide invaluable insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein receptor. These simulations can reveal intricate details about the binding process, the stability of the ligand-protein complex, and the conformational changes that occur upon binding, which are often difficult to capture through static experimental methods alone.

Given the structural similarity of this compound to endogenous neurotransmitters like serotonin (B10506), a primary application of MD simulations would be to investigate its interaction with serotonin receptors, which are a class of G protein-coupled receptors (GPCRs). Such studies are crucial for elucidating the compound's mechanism of action at an atomic level. plos.orgnih.govnih.gov

The process of an MD simulation for the this compound-protein complex would typically involve several key steps. Initially, a high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, is placed in a simulated physiological environment, including a lipid bilayer for membrane proteins, water molecules, and ions at a physiological concentration. The ligand, this compound, is then "docked" into the protein's binding site using molecular docking programs.

Once the initial complex is established, the simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their subsequent movements over very short time steps (femtoseconds). By integrating these movements over a longer period (nanoseconds to microseconds), the simulation generates a trajectory that reveals the dynamic behavior of the ligand-protein system.

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding. This can highlight key residues that are crucial for the binding event and subsequent receptor activation or inhibition.

MD simulations also allow for a detailed examination of the specific non-covalent interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking interactions between the indole ring of the ligand and aromatic residues in the protein. By analyzing the frequency and duration of these interactions throughout the simulation, researchers can identify the key determinants of binding affinity and selectivity. nih.govmdpi.com

For example, a hypothetical MD simulation of this compound bound to a serotonin receptor might reveal the formation of a stable hydrogen bond between the hydroxyl group on the indole ring and a specific aspartate residue in the binding pocket, as well as hydrophobic interactions between the piperidine ring and surrounding nonpolar residues.

The insights gained from MD simulations are instrumental in understanding the structure-activity relationships of a compound and can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov By providing a dynamic view of the ligand-protein interaction, these computational approaches complement experimental data and accelerate the drug discovery process.

To illustrate the type of data that can be generated from such a study, the following table presents hypothetical results from a molecular dynamics simulation of this compound with a target protein.

Simulation ParameterResultInterpretation
Simulation Time200 nsThe duration of the simulation to observe the system's dynamics.
Average Ligand RMSD1.5 ÅIndicates a stable binding pose of the ligand within the protein's active site.
Key Interacting ResiduesAsp115, Trp320, Phe324Specific amino acids in the protein that form significant interactions with the ligand.
Hydrogen Bond Occupancy (Ligand-Asp115)85%A strong and persistent hydrogen bond is formed between the ligand and Aspartate 115.
Hydrophobic Contacts (Ligand-Trp320, Phe324)HighSignificant hydrophobic interactions contribute to the stability of the complex.

Potential Therapeutic Implications and Future Research Directions

Prospects in Neuropharmacology

The indole (B1671886) scaffold is a core component of many compounds that act on the central nervous system (CNS). nih.govresearchgate.net Derivatives of this structure are investigated for a range of neurological and psychiatric conditions.

Potential for Modulating Mood and Anxiety Disorders (Mechanistic Insights)

The therapeutic potential of 3-piperidin-4-yl-1H-indol-5-ol in mood and anxiety disorders is strongly suggested by its structural relationship to serotonin (B10506) (5-hydroxytryptamine, 5-HT). wikipedia.org The serotonergic system is a primary target for drugs used to treat depression and anxiety. frontiersin.org Research into derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold has shown that these molecules can exhibit high affinity for key serotonin receptors. nih.govnih.gov

The primary mechanistic insight points toward the modulation of the 5-HT1A receptor. Agonism or partial agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects. nih.govnih.gov Compounds featuring an arylpiperazine or related piperidine (B6355638) structure linked to an indole core are known to interact with 5-HT1A receptors, which are involved in the regulation of mood and cognition. nih.gov The anxiolytic-like activity of some piperazine (B1678402) derivatives has been shown to be mediated by the serotonergic system, specifically involving the 5-HT1A receptor. nih.gov Therefore, it is hypothesized that this compound and its analogs could act as ligands for the 5-HT1A receptor, thereby modulating serotonergic neurotransmission to achieve therapeutic effects in mood and anxiety disorders.

Research into Cognitive Function Enhancement

The serotonergic system is deeply implicated in cognitive processes, including learning and memory. wikipedia.orgfrontiersin.org Several serotonin receptor subtypes, such as 5-HT1A, 5-HT4, and 5-HT6, have been identified as potential targets for cognitive enhancement. nih.govwho.int The indole structure is a recurring motif in compounds developed as potential anti-neurodegenerative agents, which often aim to improve cognitive function. nih.govmdpi.com

Research suggests that modulating these receptors can influence memory formation and recall. For instance, activation of presynaptic 5-HT1A receptors can exert pro-cognitive effects. frontiersin.org Conversely, antagonists of other 5-HT receptors are also being explored for their potential to improve memory. The varied effects highlight the complexity of serotonergic modulation of cognition. who.int The this compound scaffold offers a chemical foundation for designing selective ligands that could target specific serotonin receptors involved in cognitive pathways, presenting a potential avenue for developing novel cognitive enhancers.

Investigation of Anti-Migraine Strategies

The most clinically validated application of the this compound scaffold is in the treatment of migraine. The well-established anti-migraine drug Naratriptan is a sulfonamide derivative of this core structure. drugbank.comwikipedia.org Naratriptan is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes, and its efficacy has provided clear mechanistic insights into anti-migraine strategies. drugbank.compatsnap.com

The therapeutic action of triptans like Naratriptan is understood to occur via three primary mechanisms: patsnap.comnih.govnih.gov

Cranial Vasoconstriction : Triptans constrict the painfully dilated intracranial blood vessels, a key event in a migraine attack, by acting on 5-HT1B receptors on vascular smooth muscle. patsnap.comnih.gov

Peripheral Trigeminal Inhibition : They act on 5-HT1D receptors located on the peripheral terminals of the trigeminal nerve, inhibiting the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP). patsnap.comnih.gov

Central Pain Pathway Inhibition : Triptans suppress neurotransmission in the trigeminal nucleus caudalis, a critical pain-processing center in the brainstem, effectively blocking the transmission of pain signals. patsnap.comnih.gov

The success of Naratriptan validates the 3-piperidin-4-yl-1H-indole framework as a platform for developing potent and selective 5-HT1B/1D agonists. nih.govnih.gov

Table 1: Mechanistic Insights into Anti-Migraine Action of Triptans (e.g., Naratriptan)
MechanismReceptor TargetPhysiological Effect
Vascular5-HT1BConstriction of dilated cranial arteries. patsnap.comnih.gov
Trigeminovascular5-HT1DInhibition of inflammatory neuropeptide release from trigeminal nerve endings. patsnap.comnih.gov
Central Nervous System5-HT1D / 5-HT1BInhibition of pain signal transmission in the brainstem's trigeminal nucleus. patsnap.comnih.govnih.gov

Applications in Oncological Research (Preclinical Mechanistic Focus)

Estrogen Receptor Modulatory Activities in Hormonally Sensitive Cancers (preclinical models)

In oncological research, particularly for hormonally sensitive cancers like estrogen receptor-positive (ER+) breast cancer, the indole scaffold has shown promise. The primary mechanism of interest is the modulation of the estrogen receptor alpha (ERα). Drugs that target the ERα pathway, such as Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders/Downregulators (SERDs), are fundamental to breast cancer therapy. cuanschutz.eduduke.edu

While direct preclinical data on this compound is limited, computational studies on closely related derivatives have been conducted. These in silico models explored novel substituted 1-(4-(piperidin-1-yl)butyl)-1H-indol-5-ol derivatives, designing them specifically as ERα modulators. The studies aimed to determine the binding interactions within the ERα receptor's active site, suggesting that this chemical scaffold has the potential to effectively modulate ERα. Other research has highlighted that different indole-based compounds, such as indole-3-carbinol (B1674136) (I3C), can exert anti-cancer effects in ER+ breast cancer cells. nih.gov These preclinical findings suggest that the this compound structure could serve as a template for the development of new ER-targeting agents for use in hormone-sensitive cancers.

Advancements in Anti-Infective Compound Development

The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. The indole nucleus is a well-known scaffold in compounds exhibiting a broad range of antimicrobial activities. mdpi.comnih.gov Similarly, piperidine-containing structures have been investigated for their bactericidal and fungicidal properties. biomedpharmajournal.org

The combination of both the indole and piperidine moieties in this compound makes it and its derivatives attractive candidates for anti-infective drug discovery. Research on various indole derivatives has demonstrated efficacy against a spectrum of pathogens. For example, certain indole-triazole hybrids have shown significant activity against bacteria like Staphylococcus aureus (including MRSA) and Escherichia coli, as well as fungi such as Candida albicans. nih.govturkjps.org The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 3.125-50 µg/mL against tested strains. nih.govturkjps.org Although specific studies on the title compound are not widely available, the established anti-infective potential of its core components provides a strong rationale for its investigation as a novel antimicrobial agent.

Table 2: Reported Anti-Infective Activity of Selected Indole Derivatives
Indole Derivative ClassPathogens TestedReported ActivityReference
Indole-Triazole HybridsS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiBroad spectrum activity with MIC values ranging from 3.125-50 µg/mL. nih.govturkjps.org
Indole-Pyrazole HybridsBacillus, Pseudomonas, E. coli, StaphylococcusGood activity against Gram-positive and Gram-negative bacteria. ijpsr.com
N-Substituted IndolesS. aureus, E. coli, C. albicansPotent activity, with some analogs showing higher inhibition than standard drugs. semanticscholar.org

Exploration as Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. The indole-piperidine scaffold has emerged as a promising template for this purpose. Both the indole and piperidine moieties are known to be present in compounds with significant antimicrobial properties.

Research into related structures has demonstrated a broad spectrum of activity. For instance, various piperidin-4-one derivatives have been shown to possess bactericidal and fungicidal capabilities. biomedpharmajournal.org A study focusing on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones identified compounds with significant in vitro activity against bacterial and fungal strains when compared with standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org Similarly, other studies have highlighted the antimicrobial potential of substituted piperidine derivatives against a range of pathogens. researchgate.netresearchgate.net

The indole nucleus is also a well-established pharmacophore in the antimicrobial field. nih.gov Indole derivatives linked to other heterocyclic systems like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the indole ring.

The combination of these two active scaffolds in a single molecule suggests that "this compound" could serve as a foundational structure for developing novel anti-infective agents. Future research should focus on systematic screening against a wide panel of clinically relevant bacteria and fungi, including resistant strains, to determine the specific antimicrobial spectrum and potency of this compound and its optimized analogs.

Table 1: Antimicrobial Activity of Selected Indole and Piperidine Derivatives

Compound Class Target Organism(s) Key Findings Reference(s)
Thiosemicarbazone derivatives of Piperidin-4-one Various bacteria and fungi Exhibited significant antimicrobial activity compared to ampicillin and terbinafine. biomedpharmajournal.org
Indole-thiadiazole and Indole-triazole derivatives S. aureus, MRSA, E. coli, C. krusei Showed excellent activity against MRSA, with some compounds being more effective than ciprofloxacin. nih.gov
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives Plant pathogenic bacteria and fungi Certain derivatives showed significant potent antimicrobial activities compared to standard drugs. nih.gov

Evaluation for Antiparasitic and Antitubercular Efficacy in Preclinical Models

Antiparasitic Activity: Parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis, affect millions of people globally. The indole core is a key structural feature in many natural and synthetic compounds with antiparasitic properties. nih.gov Research has demonstrated that indole derivatives can exhibit potent activity against parasites like Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease). nih.govusp.brmdpi.com For example, a library of diamidine indole derivatives showed excellent inhibitory activity in the nanomolar range against both T. brucei and P. falciparum. nih.gov

The piperidine ring is also a component of known antimalarial agents. nih.gov The combination of these scaffolds in 4-azaindole-2-piperidine derivatives has been investigated for activity against Trypanosoma cruzi. usp.brusp.br While these initial studies highlighted challenges in achieving sufficient potency and metabolic stability, they confirmed the potential of the indole-piperidine framework as a starting point for antiparasitic drug discovery. usp.brusp.br

Antitubercular Efficacy: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. The search for new anti-TB drugs is a global health priority. Several studies have identified piperidine-containing compounds with promising anti-TB activity. nih.govnih.govresearchgate.net For instance, screening of compound libraries identified a piperidinol derivative with notable activity, which led to the synthesis of an optimization library that yielded compounds with good efficacy. nih.gov

Furthermore, an indole derivative within a 4-aminopiperidine (B84694) series showed an MIC of 20 μM against Mtb. d-nb.info More potent activity has been observed in other frameworks, where certain 2,6-diarylpiperidin-4-one and tetrahydropyridine (B1245486) derivatives expressed improved potency against Mtb H37Rv compared to the standard drug Rifampicin. nih.gov Given these precedents, preclinical evaluation of "this compound" in Mtb growth inhibition assays is a logical and well-justified research direction.

Role in Other Therapeutic Areas Based on Mechanistic Findings (e.g., anti-inflammatory, anti-emetic, complement-related disorders)

The therapeutic potential of the indole-piperidine scaffold extends beyond infectious diseases, with significant evidence pointing towards its utility in managing inflammatory conditions and other disorders.

Anti-inflammatory Effects: Indole derivatives have been extensively studied for their anti-inflammatory properties. researchgate.net Research on 4-indole-2-arylaminopyrimidine derivatives has identified compounds that act as anti-inflammatory agents. nih.gov Similarly, piperidine-containing molecules have demonstrated in vivo anti-inflammatory activity in preclinical models. scielo.org.mx The mechanism often involves the inhibition of key inflammatory mediators. For example, some 1,3,4-oxadiazole (B1194373) derivatives containing an arylpiperazine moiety have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com This body of evidence suggests that "this compound" warrants investigation for its potential to modulate inflammatory pathways.

Anti-emetic Properties: The indole scaffold is famously represented in the anti-emetic drug Ondansetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting. This establishes a strong precedent for the role of indole derivatives in modulating serotonergic pathways involved in emesis.

Complement-Related Disorders: The complement system is a crucial part of the innate immune system, but its over-activation is implicated in various inflammatory and autoimmune diseases. biochempeg.comnih.gov Excitingly, a specific piperidinyl indole derivative, (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl) methyl)-4-methylpiperidin-2-yl) benzoic acid, has been identified as a potent inhibitor of complement factor B (CFB). citeab.com In a preclinical model of diabetic nephropathy, a condition linked to complement over-activation, oral administration of this compound attenuated disease progression. citeab.com This finding directly links the indole-piperidine scaffold to the inhibition of a key component of the complement cascade, opening a significant avenue for research into its use for complement-mediated renal, inflammatory, and autoimmune disorders.

Table 2: Potential Activity of Indole-Piperidine Scaffolds in Other Therapeutic Areas

Therapeutic Area Mechanistic Rationale / Key Findings Representative Compound Class / Finding Reference(s)
Anti-inflammatory Inhibition of inflammatory mediators like COX-2. 1,3,4-Oxadiazole derivatives with arylpiperazine. mdpi.com
Anti-emetic Modulation of serotonergic pathways (e.g., 5-HT3 receptor antagonism). Ondansetron (an indole derivative). -
Complement-Related Disorders Direct inhibition of key complement cascade components like Factor B. A specific piperidinyl indole derivative showed potent CFB inhibition and renal protection in a preclinical model. citeab.com

Strategies for Further Compound Optimization

To translate the therapeutic potential of "this compound" into viable drug candidates, significant optimization of the lead structure will be necessary. Modern medicinal chemistry offers several powerful strategies to achieve this.

Rational drug design involves the iterative process of designing and synthesizing new molecules based on an understanding of their biological target. This structure-activity relationship (SAR) approach is fundamental to improving a compound's potency, selectivity, and pharmacokinetic properties. For indole-piperidine derivatives, this could involve:

Modification of the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole nucleus to probe interactions with the target binding site.

Alteration of the Piperidine Ring: Modifying substituents on the piperidine nitrogen or carbon atoms can significantly impact properties like basicity, lipophilicity, and metabolic stability. nih.gov

Varying the Linker: The direct linkage between the indole C3 and piperidine C4 is a key feature. Exploring different linkage points or introducing short, rigid, or flexible linkers could optimize the spatial orientation of the two ring systems for better target engagement.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. This approach is highly efficient for exploring the chemical space around a lead scaffold like "this compound". High-throughput screening of these libraries against biological targets can quickly identify compounds with improved activity. This method is particularly well-suited for generating diverse sets of indole-piperidine derivatives by varying the building blocks used in the synthesis, enabling a broad and rapid exploration of the SAR.

Challenges and Opportunities in the Development of Indole-Piperidine Derivatives

The development of drugs based on the indole-piperidine scaffold presents both distinct challenges and significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted and stereochemically pure indole-piperidine derivatives can be complex and may require multi-step procedures. nih.gov

Metabolic Stability: Both indole and piperidine rings can be susceptible to metabolic modification by cytochrome P450 enzymes, which can lead to rapid clearance and poor bioavailability.

Selectivity: The scaffold can interact with a wide range of biological targets, particularly CNS receptors. Achieving high selectivity for the desired therapeutic target while avoiding off-target effects (e.g., secondary pharmacology) that could lead to side effects is a critical challenge. nih.gov

Physicochemical Properties: Fine-tuning properties like solubility and permeability to ensure good oral absorption and distribution to the target tissue is a constant challenge in drug development.

Opportunities:

Scaffold Versatility: The indole-piperidine framework is a "privileged structure" in medicinal chemistry, capable of interacting with numerous target classes. This provides a vast opportunity to develop drugs for a wide array of diseases, from infections and inflammation to parasitic and complement-mediated diseases.

Multi-Target Agents: The ability of the scaffold to interact with multiple targets could be harnessed to design multi-target drugs, which can be particularly effective for complex diseases like neurodegenerative disorders or cancer. nih.gov

Established Precedents: The existence of approved drugs containing either indole or piperidine moieties provides a wealth of knowledge on their drug-like properties, potential liabilities, and synthetic accessibility, which can guide future design efforts.

Emerging Research Avenues for this compound

The indole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. nih.gov Similarly, the piperidine motif is a common feature in many pharmaceuticals. nih.gov The combination of these two rings in this compound suggests several exciting research directions, largely extrapolated from studies on related compounds.

Anticancer Potential: A significant body of research points to the anticancer properties of 3-substituted indole derivatives. chemijournal.comchapman.edumdpi.com These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival. For instance, certain indole derivatives have been investigated as inhibitors of critical signaling proteins like Src kinase, which is often overactive in various cancers. chapman.edu Others have been found to interfere with the dynamics of tubulin, a key component of the cellular cytoskeleton, thereby disrupting cell division in cancer cells. mdpi.com Given these precedents, a crucial emerging research avenue for this compound would be to screen it for cytotoxic activity against a panel of cancer cell lines and to identify its potential molecular targets within cancer-related pathways.

Neurological and Psychiatric Disorders: The structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine) makes indole derivatives prime candidates for neurological drug discovery. nih.gov Many drugs targeting serotonin receptors for the treatment of depression, anxiety, and migraines feature an indole core. The piperidine moiety is also prevalent in centrally acting agents. Therefore, investigating the affinity of this compound for various serotonin receptor subtypes, as well as other central nervous system targets like dopamine (B1211576) and sigma receptors, represents a logical and promising research direction. mdpi.com Structural insights from cryogenic electron microscopy (cryo-EM) on how serotonin and other ligands bind to serotonin receptors can guide the design of such studies. nih.gov

Anti-inflammatory and Analgesic Properties: Researchers have also explored indole derivatives for their potential to alleviate inflammation and pain. nih.gov Studies on related compounds have demonstrated their ability to modulate inflammatory pathways. Future investigations could explore the effects of this compound in preclinical models of inflammation and pain to determine its potential as a novel anti-inflammatory or analgesic agent.

Table 1: Potential Therapeutic Targets for Indole-Piperidine Scaffolds

Therapeutic Area Potential Molecular Target Rationale based on Analogous Compounds
Oncology Src Kinase Inhibition of cell proliferation in ovarian and colon cancer cells. chapman.edu
Tubulin Disruption of microtubule polymerization, leading to cell cycle arrest. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Inhibition of signaling pathways that drive tumor growth. nih.gov
Neuroscience Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Modulation of mood, anxiety, and cognition. nih.govmdpi.com
Sigma Receptors Potential treatment for neurodegenerative diseases and psychiatric disorders. nih.gov

| Inflammation | Cyclooxygenase (COX) enzymes | Reduction of prostaglandin (B15479496) synthesis involved in inflammation and pain. |

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects

To fully elucidate the therapeutic potential and mechanism of action of this compound, a systems-level approach is necessary. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive and unbiased view of the compound's effects on biological systems.

Transcriptomic and Proteomic Profiling: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with this compound, researchers can identify the signaling pathways and cellular processes modulated by the compound. For example, a multi-omics analysis of the serotonin receptor HTR1F across various cancers has revealed its association with prognosis and the tumor immune microenvironment. mdpi.com A similar approach for this compound could uncover novel mechanisms of action and potential biomarkers to predict treatment response.

Metabolomic Analysis: Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell. By examining the metabolic perturbations induced by this compound, it may be possible to identify key metabolic pathways affected by the compound. This can be particularly insightful for understanding its effects on metabolic disorders or for identifying off-target effects.

Computational and Systems Pharmacology Approaches: The data generated from these omics platforms can be integrated using computational and systems pharmacology models. nih.gov Molecular docking and molecular dynamics simulations can predict the binding of this compound to its putative protein targets, helping to rationalize its biological activity at a molecular level. nih.govnih.gov These computational approaches, combined with experimental omics data, can help to build comprehensive models of the drug's action, predict its efficacy and potential side effects, and guide the design of next-generation derivatives with improved therapeutic properties.

Table 2: Application of Multi-Omics Approaches in the Study of Indole-Piperidine Analogs

Omics Approach Application Potential Insights for this compound
Transcriptomics Pan-cancer analysis of serotonin receptor expression. mdpi.com Identification of cancer types most likely to respond to treatment.
Proteomics Profiling of protein changes in response to drug treatment. Elucidation of signaling pathways modulated by the compound.
Metabolomics Analysis of metabolic shifts in response to drug exposure. Understanding of on-target and off-target metabolic effects.

| Computational Modeling | Molecular docking and dynamics simulations of ligand-receptor interactions. nih.govnih.gov | Prediction of binding affinity and mode to therapeutic targets. |

Q & A

Basic: What are the recommended synthetic routes for 3-piperidin-4-yl-1H-indol-5-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Route Selection : Start with indole derivatives (e.g., 5-hydroxyindole) and piperidine precursors. Cross-coupling reactions, such as Buchwald-Hartwig amination, are effective for forming the piperidine-indole bond .
  • Catalyst Optimization : Use palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance coupling efficiency. Evidence from analogous indole-piperidine syntheses suggests ligand choice critically impacts yield .
  • Condition Tuning : Optimize solvent (e.g., toluene or DMF), temperature (80–120°C), and reaction time (12–24 hours) based on intermediates’ stability. Monitor via TLC or LC-MS .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the indole C5-hydroxyl and piperidine N-substitution. Compare chemical shifts with analogs (e.g., δ 7.2–7.5 ppm for indole protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~258.3 g/mol). Fragmentation patterns distinguish regioisomers .
  • FT-IR : Identify key functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
  • X-ray Crystallography : For crystalline batches, resolve 3D structure to confirm stereochemistry and hydrogen bonding .

Basic: What safety precautions are critical when handling piperidine-containing compounds like this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid proximity to oxidizers or acids .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
  • First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations .

Advanced: How can researchers resolve contradictions in biological activity data observed across different batches of this compound?

Methodological Answer:

  • Purity Assessment : Quantify impurities via HPLC-MS. Batch-specific contaminants (e.g., unreacted intermediates) may alter bioactivity .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) or powder XRD to detect polymorphic forms, which can affect solubility and efficacy .
  • Bioassay Standardization : Include internal controls (e.g., reference inhibitors) in each assay. Validate protocols using orthogonal methods (e.g., SPR vs. cell-based assays) .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to differentiate biological variability from batch effects .

Advanced: What strategies are effective in designing experiments to investigate the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Vitro Models : Assess metabolic stability using liver microsomes or hepatocytes. Monitor CYP450 inhibition to predict drug-drug interactions .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate intestinal absorption. Piperidine’s basicity may enhance passive diffusion .
  • In Vivo Studies : Administer via IV and oral routes in rodents. Collect plasma samples at intervals (e.g., 0.5, 1, 4, 24 hours) for LC-MS quantification .
  • Data Modeling : Apply non-compartmental analysis (NCA) or PK/PD modeling to estimate parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) .

Advanced: How should researchers approach the development of selective functionalization protocols for the indole and piperidine moieties in this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block the indole C5-hydroxyl with tert-butyldimethylsilyl (TBS) groups to enable piperidine N-alkylation .
  • Site-Specific Modifications : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation at indole C2/C3 positions. Piperidine can be functionalized via reductive amination .
  • Chemoselective Reactions : Exploit steric hindrance—bulky electrophiles target the less hindered piperidine nitrogen over the indole NH .
  • Validation : Confirm regioselectivity via NOESY NMR or X-ray analysis. Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) .

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